Sempervirol

Descripción

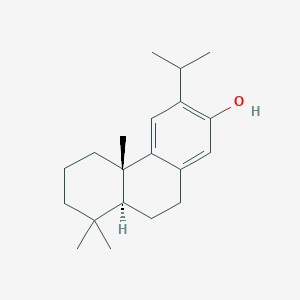

Sempervirol is an aromatic abietane-type diterpenoid first isolated in 1967 from Thujopsis dolabrata . Structurally, it belongs to the podocarpanes family, characterized by a bicyclic framework with gem-dimethyl groups at C-4 and an axial methyl group at C-10. Its aromatic C-ring distinguishes it from non-aromatic diterpenoids, and its molecular formula is C20H30O (MW: 286) . This compound is primarily sourced from coniferous plants, including Cupressus sempervirens and Dracocephalum taliense, where it coexists with other diterpenoids like totarol and ferruginol .

Propiedades

Número CAS |

1857-11-0 |

|---|---|

Fórmula molecular |

C20H30O |

Peso molecular |

286.5 g/mol |

Nombre IUPAC |

(4bS,8aS)-4b,8,8-trimethyl-3-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol |

InChI |

InChI=1S/C20H30O/c1-13(2)15-12-16-14(11-17(15)21)7-8-18-19(3,4)9-6-10-20(16,18)5/h11-13,18,21H,6-10H2,1-5H3/t18-,20+/m0/s1 |

Clave InChI |

RSIJAQZNHHXEJZ-AZUAARDMSA-N |

SMILES |

CC(C)C1=C(C=C2CCC3C(CCCC3(C2=C1)C)(C)C)O |

SMILES isomérico |

CC(C)C1=C(C=C2CC[C@@H]3[C@@](C2=C1)(CCCC3(C)C)C)O |

SMILES canónico |

CC(C)C1=C(C=C2CCC3C(CCCC3(C2=C1)C)(C)C)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Anthelmintic Activity Against Parasitic Trematodes

Overview

7-keto-sempervirol is derived from Lycium chinense (goji berry) and exhibits potent anthelmintic activity against two significant trematodes: Schistosoma mansoni and Fasciola hepatica. These parasites are responsible for schistosomiasis and fascioliasis, respectively, both of which are classified as neglected tropical diseases affecting millions globally.

Mechanism of Action

Research indicates that 7-keto-sempervirol disrupts the viability and morphology of these parasites through several mechanisms:

- Motility Disruption : The compound significantly impairs the movement of both larval and adult stages of S. mansoni and F. hepatica.

- Tegumental Damage : Scanning electron microscopy (SEM) reveals that treatment with 7-keto-sempervirol leads to structural abnormalities in the tegument (outer layer) of the parasites, including loss of spines and formation of tegumental holes .

- Oviposition Inhibition : The compound reduces egg-laying rates in female schistosomes, impacting the reproductive cycle of these parasites .

Case Study 1: Efficacy Against Schistosoma mansoni

A study demonstrated that 7-keto-sempervirol has a therapeutic index of 4.2 when compared to human HepG2 cell lines, indicating selective toxicity towards the parasite without significant harm to human cells. The LD50 values were determined to be approximately 19.1 μM for S. mansoni schistosomula and 17.7 μM for newly excysted juveniles (NEJs) of F. hepatica .

Case Study 2: Drug Development Potential

The compound has been identified as a promising candidate for developing new anthelmintic drugs due to its dual activity against multiple life stages of the parasites. This is particularly relevant given the rising concerns about drug resistance to existing treatments like praziquantel (PZQ) for schistosomiasis and triclabendazole for fascioliasis .

Comparative Data Table

| Property | 7-Keto-Sempervirol | Praziquantel | Triclabendazole |

|---|---|---|---|

| Target Parasite | S. mansoni, F. hepatica | S. mansoni | F. hepatica |

| Mechanism | Tegumental damage, motility disruption | Alters calcium homeostasis | Inhibits glucose uptake |

| LD50 (μM) | 19.1 (S. mansoni), 17.7 (F. hepatica) | ~10-20 | ~0.5 |

| Therapeutic Index | 4.2 | N/A | N/A |

| Stage Efficacy | Larval & adult | Adult only | Adult & juvenile |

Future Directions in Research

The promising results surrounding 7-keto-sempervirol suggest several avenues for future research:

- Chemical Optimization : Medicinal chemistry efforts could focus on synthesizing analogues with enhanced potency and selectivity against target parasites.

- Combination Therapies : Investigating the efficacy of combining 7-keto-sempervirol with existing treatments may provide synergistic effects, potentially overcoming drug resistance.

- Broader Spectrum Testing : Further studies should explore the activity of sempervirol derivatives against other parasitic infections to assess their full therapeutic potential.

Comparación Con Compuestos Similares

Structural Comparison

Sempervirol shares structural motifs with other abietane and podocarpane diterpenoids but differs in functional groups and aromaticity:

Key Structural Notes:

- This compound’s aromatic C-ring enhances its stability and reactivity compared to non-aromatic analogs like totarol .

- Unlike ferruginol, which has a methyl group at C-14, this compound’s substituents are optimized for binding to enzyme active sites (e.g., SmCB1) .

Contradictions in Flammability Effects :

- This compound exhibits season-dependent effects : it enhances flammability (FD) in H. arizonica during winter but reduces TTI in spring .

- Totarol increases FD in C. sempervirens in spring/summer, whereas ferruginol promotes flammability in P. halepensis across seasons .

Phytochemical Distribution

This compound is most abundant in Cupressus species (e.g., C. sempervirens), often coexisting with totarol and ferruginol. In contrast, nezukol is restricted to C. leylandii . Phylogenetic analyses indicate that abietane-type diterpenoids (e.g., this compound, totarol) show stronger biosynthetic conservation compared to labdanes .

NMR Spectral Data Comparison

Critical <sup>13</sup>C NMR shifts (ppm) for key diterpenoids from Dracocephalum taliense :

| Carbon Position | This compound | Totarol | 7α-Hydroxytotarol |

|---|---|---|---|

| C-1 | 38.9 | 39.1 | 38.8 |

| C-7 | 213.5 | 73.2 | 71.5 |

| C-12 | 121.7 | 124.3 | 125.1 |

| C-13 | 144.2 | 145.6 | 146.0 |

| C-15 | 28.4 | 29.0 | 28.7 |

Notable Differences:

- This compound’s C-7 signal (213.5 ppm) indicates a ketone group, absent in totarol and its hydroxylated derivative.

- Aromatic carbons (C-12, C-13) show upfield shifts in this compound compared to non-aromatic analogs .

Q & A

Q. How can researchers enhance the reproducibility of this compound-related findings in collaborative projects?

- Methodological Answer : Share raw data and analysis scripts via repositories (e.g., Zenodo, GitHub). Use electronic lab notebooks (ELNs) with version control for protocols. Cross-validate key results in ≥2 independent labs with blinded analysts. Publish negative results in supplementary materials to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.